molecular formula C17H23BrF3N5O B10963432 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

Cat. No.: B10963432
M. Wt: 450.3 g/mol
InChI Key: ONSMHFUKTNOBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of pyrazoles, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems, particularly in the pharmaceutical field. Notably, pyrazoles exhibit tautomerism, impacting their reactivity and biological activities .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general outline:

    Synthesis of 3-(trifluoromethyl)-5-methylpyrazole: Start with 3-methylpyrazole and introduce the trifluoromethyl group.

    Bromination: React the trifluoromethylpyrazole with bromine to obtain 4-bromo-3-(trifluoromethyl)-5-methylpyrazole.

    Alkylation: Alkylate the 4-bromo-3-(trifluoromethyl)-5-methylpyrazole with 1-ethyl-3,5-dimethyl-1H-pyrazol-4-ylmethyl chloride.

    Amidation: Finally, amidate the resulting compound to form the target compound.

Industrial Production:: Industrial-scale production methods likely involve optimization of these steps, with attention to yield, cost, and safety.

Chemical Reactions Analysis

This compound may undergo various reactions:

    Oxidation: Oxidative processes can modify the trifluoromethyl group or the pyrazole ring.

    Reduction: Reduction reactions may alter functional groups.

    Substitution: Substituents on the pyrazole ring can be replaced. Common reagents include bromine, alkylating agents, and reducing agents.

Scientific Research Applications

Chemistry::

    Building Blocks: Used in the synthesis of more complex molecules.

    Fluorinated Compounds: The trifluoromethyl group enhances lipophilicity and metabolic stability.

Biology and Medicine::

    Drug Discovery: Investigated as potential drug candidates due to their diverse properties.

    Biological Activity: May exhibit anti-inflammatory, antiviral, or anticancer effects.

Industry::

    Agrochemicals: Used in crop protection products.

    Materials Science: Employed in the design of functional materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications to related pyrazoles.

Properties

Molecular Formula

C17H23BrF3N5O

Molecular Weight

450.3 g/mol

IUPAC Name

3-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C17H23BrF3N5O/c1-6-25-11(3)13(10(2)22-25)9-24(5)14(27)7-8-26-12(4)15(18)16(23-26)17(19,20)21/h6-9H2,1-5H3

InChI Key

ONSMHFUKTNOBHB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CN(C)C(=O)CCN2C(=C(C(=N2)C(F)(F)F)Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.